molecular formula C12H15NS B177440 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] CAS No. 182-53-6

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cat. No.: B177440
CAS No.: 182-53-6
M. Wt: 205.32 g/mol
InChI Key: KFQBMGYBVHJESL-UHFFFAOYSA-N
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Description

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] is a chemical compound with the molecular formula C12H15NS. It is characterized by a spiro linkage between a benzothiazole ring and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] typically involves the reaction of benzothiazole derivatives with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the spirocyclization reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-spiro[1,3-benzothiazole-2,1’-cyclohexane] is unique due to its specific spiro linkage and the presence of a cyclohexane ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBMGYBVHJESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326216
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182-53-6
Record name 182-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-PENTAMETHYLENEBENZOTHIAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformation of the cyclohexane ring in both 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] and 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]?

A: In both compounds, the cyclohexane ring adopts a chair conformation [, ]. This conformation is typically the most stable for six-membered rings due to minimized torsional strain.

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